molecular formula C28H22N2O2S B5160354 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide

Cat. No.: B5160354
M. Wt: 450.6 g/mol
InChI Key: WSLVSLKUPORTRL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide is a compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its diverse reactivity make it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2S/c1-28(19-10-4-2-5-11-19,20-12-6-3-7-13-20)27(32)29-21-16-17-22(24(31)18-21)26-30-23-14-8-9-15-25(23)33-26/h2-18,31H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLVSLKUPORTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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